N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide
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Description
N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide is a useful research compound. Its molecular formula is C23H18Cl2N4O2 and its molecular weight is 453.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis of various heterocyclic compounds, demonstrating the versatility of N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide derivatives in chemical reactions. For instance, the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives from amino-imidazoles highlights the reactivity and potential of such compounds in forming structurally complex heterocycles, which are of interest for their various biological activities (Dias et al., 1996). Similarly, the use of tetraethylorthosilicate for synthesizing N-formamides under mild conditions demonstrates the compound's utility in facilitating reactions that form key chemical bonds, offering insights into green chemistry applications (Nishikawa et al., 2017).
Antitumor Activities
The compound's derivatives have been investigated for their antitumor properties, such as in the study of imidazotetrazines, which showed that certain derivatives exhibit broad-spectrum antitumor activity. These findings suggest a promising avenue for developing new cancer therapies based on modifying the core structure of this compound (Stevens et al., 1984).
Catalytic Applications
The compound's framework has been utilized in catalysis, as demonstrated by the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in accelerating the methylation of phenols, indoles, and benzimidazoles. This research indicates its potential role in enhancing reaction rates and improving yields in synthetic chemistry, paving the way for more efficient production of pharmaceuticals and chemicals (Shieh et al., 2001).
Vasopressin Receptor Antagonism
In pharmacology, derivatives of this compound have been explored for their interaction with vasopressin receptors, showing selective antagonism that could be beneficial for treating conditions related to inappropriate antidiuretic hormone secretion (Ohkawa et al., 1999).
Photosensitive Applications
The compound's derivatives have found applications in photosensitive materials, indicating their potential in the development of novel photolithographic processes. This application underscores the diverse functionalities that can be achieved through the manipulation of this compound's chemical structure (Xiao et al., 2006).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-17-12-15(24)11-16(25)13-17/h2-13,21H,1H3,(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISVHWIFGAZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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